2,3',4,4',5'-Pentabromobiphenyl
Description
Properties
IUPAC Name |
1,2,3-tribromo-5-(2,4-dibromophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5/c13-7-1-2-8(9(14)5-7)6-3-10(15)12(17)11(16)4-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEVZKQZBJMVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C2=CC(=C(C(=C2)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225062 | |
| Record name | 1,1'-Biphenyl, 2,3',4,4',5'-pentabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74114-77-5 | |
| Record name | 2,3',4,4',5'-Pentabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074114775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,3',4,4',5'-pentabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,4',5'-PENTABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU65U67IZ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Structural and Chemical Properties of 2,3',4,4',5'-Pentabromobiphenyl
2,3',4,4',5'-Pentabromobiphenyl is a symmetrical polybrominated biphenyl featuring bromine atoms at the 2-position on one phenyl ring and 3',4',5'-positions on the adjacent ring. Its molecular formula is C₁₂H₅Br₅ , with a molecular weight of 548.7 g/mol . The compound crystallizes as a white solid with a melting point range of 60–62°C and a vapor-phase chromatography (VPC) purity exceeding 99% when synthesized under optimized conditions. Key challenges in its synthesis include minimizing the formation of positional isomers (e.g., 2,4,4',5,5'-pentabromobiphenyl) and ensuring regioselective bromination.
Preparation Methods and Reaction Optimization
Direct Bromination of Biphenyl
The neat bromination methodology, adapted from analogous diphenyl ether syntheses, involves reacting biphenyl with excess bromine in the absence of solvents or catalysts.
Reaction Conditions
- Bromine stoichiometry : A 4–10% molar excess of bromine relative to biphenyl ensures complete substitution while minimizing side reactions.
- Temperature profile : Initiation at ambient temperature (25°C) with gradual heating to 60–70°C maintains the reaction mixture in a liquid state, enhancing reactivity and reducing viscosity.
- Agitation : Continuous mechanical stirring prevents localized overheating and ensures homogeneous bromine distribution.
Purification Protocol
Post-reaction, unreacted bromine is removed via inert gas sparging (e.g., nitrogen or air) at 60–70°C . The crude product is digested in methanol (2:1 methanol-to-product ratio ) under reflux (65°C ), selectively dissolving impurities while leaving the target compound insoluble. Filtration and air-drying yield a crystalline solid with >99% VPC purity .
Limitations : This method predominantly yields 4,4'-dibromobiphenyl unless stringent temperature control and stoichiometric precision are maintained. For higher bromination degrees, alternative strategies are required.
Stepwise Bromination Using Directed Metallation
A regioselective approach involves sequential bromination guided by directing groups. For example:
- Lithiation-bromination : Treating biphenyl with n-butyllithium at −78°C generates a lithiated intermediate at the 2-position, which reacts with bromine to yield 2-bromobiphenyl .
- Nitration and reduction : Introducing nitro groups at the 3',4',5'-positions via mixed-acid nitration, followed by catalytic hydrogenation to amines, enables directed bromination using HBr/NaNO₂ (Sandmeyer reaction).
Key Data :
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Lithiation-bromination | n-BuLi, Br₂ | 78 | 95 |
| Nitration | HNO₃/H₂SO₄ | 65 | 90 |
| Diazotization-bromination | HBr/NaNO₂ | 82 | 97 |
This method achieves 85% overall yield but requires multiple purification steps, increasing operational complexity.
Coupling of Brominated Aryl Iodonium Salts
Innovative work by Teclechiel demonstrates the utility of hexabromodiphenyliodonium salts for synthesizing highly brominated biphenyls.
Synthesis of 2,3',4,4',5'-Pentabromobiphenyl
- Iodonium salt preparation : Reacting 2,4,5-tribromophenol with iodine monochloride in acetic acid yields 2,4,5-tribromo-3'-iodobiphenyl .
- Ullmann coupling : Heating the iodonium salt with copper powder in DMF at 120°C facilitates aryl-aryl bond formation, producing the pentabrominated product.
Advantages :
- Enables precise control over substitution patterns.
- Reduces isomer formation compared to direct bromination.
Challenges :
- Limited commercial availability of iodonium precursors.
- Requires specialized equipment for handling hygroscopic reagents.
Analytical Validation and Quality Control
Purity Assessment
Spectroscopic Characterization
- ¹H NMR (CDCl₃): Absence of aromatic protons confirms complete bromination.
- MS (EI) : Molecular ion peak at m/z 546.7 [M⁻].
Chemical Reactions Analysis
Types of Reactions: 2,3’,4,4’,5’-Pentabromobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated biphenyl oxides.
Reduction: Reduction reactions can remove bromine atoms, resulting in less brominated biphenyls.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce brominated biphenyl oxides, while reduction can yield less brominated biphenyls .
Scientific Research Applications
2,3’,4,4’,5’-Pentabromobiphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions.
Biology: Research on its toxicological effects helps understand the impact of polybrominated biphenyls on biological systems.
Medicine: Studies investigate its potential effects on human health, particularly its role as an endocrine disruptor.
Industry: It is used in the development of flame retardant materials for various applications, including electronics and textiles
Mechanism of Action
The mechanism of action of 2,3’,4,4’,5’-Pentabromobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify foreign compounds. This interaction can also mediate toxic effects and influence cell-cycle regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The bromination pattern critically influences physicochemical properties and biological interactions. Below is a comparison with key analogs:
Environmental Behavior and Biodegradation
- Persistence : Pentabromobiphenyls generally exhibit slower degradation rates than lower-brominated analogs. For example, 2,3',4,4',5'-pentabromobiphenyl shows minimal biodegradation (<3%) in soil and sediment under aerobic conditions .
- Solubility : Higher bromination reduces water solubility. For instance, 2,2',4,5,5'-pentabromobiphenyl has lower aqueous solubility than 4,4'-dibromobiphenyl, enhancing its adsorption to organic matter in soils .
Toxicological and Metabolic Differences
Tissue Distribution and Clearance
- 2,3',4,4',5'-Pentabromobiphenyl : Accumulates in adipose tissue and liver, with peak concentrations in rat subcutaneous fat observed 7–14 days post-exposure. Slow clearance due to resistance to cytochrome P450-mediated metabolism .
- 2,2',4,5,5'-Pentabromobiphenyl : Rapidly cleared from blood (peak at 4 hours) but persists in brain tissue due to higher permeability .
Enzyme Induction and Toxicity
- AhR Activation : 2,3',4,4',5'-Pentabromobiphenyl induces cytochrome P450 1A (CYP1A) enzymes, similar to coplanar PCBs, whereas 2,2',4,5,5'-pentabromobiphenyl lacks this activity .
- Hepatotoxicity : Hexabromobiphenyls (e.g., 3,3',4,4',5,5'-hexa) cause significant liver enlargement (60% weight increase), unlike 2,2',4,5,5'-penta .
Metabolic Pathways
Environmental and Human Health Implications
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying 2,3',4,4',5'-Pentabromobiphenyl in environmental samples?
- Methodology : High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for isomer-specific identification. Use certified reference materials (e.g., PBB-MXA mixtures) to calibrate instruments and validate retention times . For quantification, isotope dilution with ¹³C-labeled analogs improves accuracy in complex matrices like soil or biological tissues .
Q. How can researchers assess the environmental persistence of 2,3',4,4',5'-Pentabromobiphenyl in soil systems?
- Experimental Design : Conduct aerobic/anaerobic soil incubation studies over 6–12 months, monitoring degradation using GC-ECD or GC-MS. Note that isomer-specific stability varies; ortho-substituted congeners (e.g., 2,2',4,5,5'-pentabromobiphenyl) persist longer due to steric hindrance, while non-ortho isomers may degrade slightly under microbial activity . Include controls for sorption losses (e.g., glassware adsorption) .
Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?
- Approach : Use metabolic cooperation inhibition assays (e.g., V79 cell lines) to evaluate gap-junction disruption, a hallmark of tumor-promoting activity. Dose-response studies (10⁻⁶–10⁻⁴ M) should distinguish cytotoxic effects from specific inhibition. Ortho-substituted congeners (e.g., 2,3',4,4',5'-pentabromobiphenyl) show stronger inhibitory effects compared to non-ortho isomers .
Advanced Research Questions
Q. How does the bromination pattern influence the aryl hydrocarbon receptor (AhR) activation potential of 2,3',4,4',5'-Pentabromobiphenyl?
- Methodological Insight : Perform luciferase reporter assays in HepG2 or H4IIE cells to measure AhR-dependent gene induction. Compare results with structural analogs (e.g., 3,3',4,4',5-pentabromobiphenyl) to establish SAR. Non-ortho congeners typically exhibit higher AhR affinity due to coplanar conformation, but ortho-substituted isomers may act as partial antagonists .
Q. What advanced techniques resolve contradictions in degradation studies of this compound?
- Data Reconciliation : Apply ¹⁴C-labeled 2,3',4,4',5'-pentabromobiphenyl in soil microcosms to differentiate abiotic vs. biotic degradation pathways. Use accelerated solvent extraction (ASE) followed by radiometric detection to quantify mineralization products. Discrepancies in prior studies (e.g., Jacobs et al., 1976 vs. 1978) likely arise from methodological differences in extraction efficiency or microbial community composition .
Q. How can transcriptomic profiling elucidate mechanistic pathways of immunotoxicity?
- Experimental Strategy : Conduct RNA-seq on primary hepatocytes or immune cells exposed to sub-cytotoxic doses (e.g., 1–10 µM). Focus on cytokine signaling pathways (e.g., IL6 upregulation) and oxidative stress markers. Co-treatment with AhR inhibitors (e.g., α-naphthoflavone) can validate receptor-mediated effects .
Critical Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
